![molecular formula C14H20N2O4S B2703072 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine CAS No. 903296-38-8](/img/structure/B2703072.png)
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine, serve as essential building blocks in drug development. Their six-membered ring structure, containing one nitrogen and five carbon atoms, contributes to their pharmacological relevance. Researchers explore the synthesis of substituted piperidines due to their prevalence in pharmaceuticals. The compound’s sp3-hybridized state allows for diverse functionalization, making it a valuable scaffold for drug design .
Anti-Inflammatory Agents
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine derivatives may exhibit anti-inflammatory properties. Researchers investigate their potential as novel anti-inflammatory agents by assessing their effects on inflammatory pathways, cytokine production, and immune responses. These compounds could contribute to the development of more effective treatments for inflammatory diseases .
Anticancer Agents
The piperidine moiety has been explored for its anticancer potential. Researchers study the biological activity of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine derivatives against cancer cell lines. These investigations aim to identify compounds that selectively target tumor cells, inhibit proliferation, and induce apoptosis. Such agents could enhance cancer therapy .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have applications beyond pharmacology. Researchers utilize them in organic synthesis, including cascade reactions, cycloadditions, and multicomponent reactions. The unique spirocyclic structure of these compounds enables diverse transformations, making them valuable tools for constructing complex molecules .
Condensed Piperidines as Molecular Scaffolds
Condensed piperidines, formed by fusing additional rings to the piperidine core, offer versatile molecular scaffolds. Researchers explore their use in designing enzyme inhibitors, ligands for receptors, and other bioactive compounds. The expanded ring system provides opportunities for fine-tuning properties and interactions with biological targets .
Piperidine-Based Agrochemicals
Beyond pharmaceuticals, piperidines find applications in agrochemicals. Researchers investigate the potential of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine derivatives as insecticides, herbicides, or fungicides. These compounds may exhibit selective toxicity toward pests or pathogens while minimizing harm to beneficial organisms and the environment .
properties
IUPAC Name |
1-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-4-6-14(7-5-13)21(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTUIRHBJKWRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine |
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